![molecular formula C21H25FN2O4 B3458110 1-(4-FLUOROBENZOYL)-4-[(3,4,5-TRIMETHOXYPHENYL)METHYL]PIPERAZINE](/img/structure/B3458110.png)
1-(4-FLUOROBENZOYL)-4-[(3,4,5-TRIMETHOXYPHENYL)METHYL]PIPERAZINE
Overview
Description
1-(4-FLUOROBENZOYL)-4-[(3,4,5-TRIMETHOXYPHENYL)METHYL]PIPERAZINE is a useful research compound. Its molecular formula is C21H25FN2O4 and its molecular weight is 388.4 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(4-fluorobenzoyl)-4-(3,4,5-trimethoxybenzyl)piperazine is 388.17983545 g/mol and the complexity rating of the compound is 479. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
1-(4-Fluorobenzoyl)-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including receptor interactions, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Molecular Weight: 364.42 g/mol
IUPAC Name: this compound
Receptor Affinity and Selectivity
Research has indicated that compounds similar to this compound exhibit significant affinity for various receptors:
- σ1 Receptor: Low nanomolar affinity, indicating potential for neuroprotective effects.
- Vesicular Acetylcholine Transporter: High selectivity (>2000-fold), suggesting a role in cholinergic signaling pathways.
- Other Receptors: Affinities were also noted for adenosine A2A, adrenergic α2, cannabinoid CB1, dopamine D1/D2L, GABA A, NMDA, melatonin MT1/MT2, and serotonin 5-HT1 receptors .
Pharmacological Effects
The biological activity of the compound has been explored through various pharmacological assays:
- Neuroprotective Effects: The compound's interaction with σ1 receptors suggests potential applications in treating neurodegenerative diseases.
- Antidepressant Activity: Similar piperazine derivatives have shown promise in alleviating depressive symptoms through modulation of serotonergic pathways .
Study on Receptor Binding
A study conducted on a related compound demonstrated that pretreatment with a selective σ1 receptor agonist significantly reduced the accumulation of the radiotracer in the brain. This suggests that σ1 receptor modulation may influence the pharmacokinetics of related compounds .
In Vivo Studies
In biodistribution studies using mice models, compounds similar to this compound showed high brain uptake and favorable brain-to-blood ratios. This supports the hypothesis that these compounds could be effective in targeting central nervous system disorders .
Data Tables
Activity | Receptor | Affinity (nM) |
---|---|---|
High Selectivity | Vesicular Acetylcholine | >2000 |
σ1 Receptor | σ1 | Low nanomolar |
Dopamine D2 | D2 | Moderate |
Serotonin 5-HT1 | 5-HT1 | Moderate |
Properties
IUPAC Name |
(4-fluorophenyl)-[4-[(3,4,5-trimethoxyphenyl)methyl]piperazin-1-yl]methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN2O4/c1-26-18-12-15(13-19(27-2)20(18)28-3)14-23-8-10-24(11-9-23)21(25)16-4-6-17(22)7-5-16/h4-7,12-13H,8-11,14H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZIZKLRHFAKXRX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CN2CCN(CC2)C(=O)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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